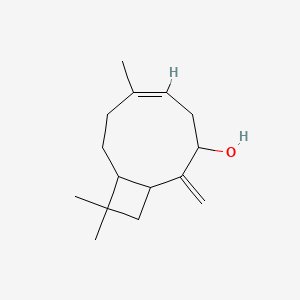
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol is a bicyclic compound with a unique structure that includes multiple rings and a methylene group.
Preparation Methods
The synthesis of 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol involves several steps, typically starting with the formation of the bicyclic core. One common synthetic route includes the cyclization of a suitable precursor under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .
Chemical Reactions Analysis
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Scientific Research Applications
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism by which 6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
6,10,10-Trimethyl-2-methylenebicyclo(7.2.0)undec-5-en-3-ol can be compared with other similar bicyclic compounds, such as:
- 2-Methylene-6,10,10-trimethylbicyclo(7.2.0)undec-5-ene
- 4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-3-ene These compounds share structural similarities but differ in specific functional groups and ring configurations, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of rings and functional groups, making it particularly valuable for certain applications .
Properties
CAS No. |
487-87-6 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(5Z)-6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol |
InChI |
InChI=1S/C15H24O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h6,12-14,16H,2,5,7-9H2,1,3-4H3/b10-6- |
InChI Key |
VMVYOFDWHSLKNP-POHAHGRESA-N |
Isomeric SMILES |
C/C/1=C/CC(C(=C)C2CC(C2CC1)(C)C)O |
Canonical SMILES |
CC1=CCC(C(=C)C2CC(C2CC1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


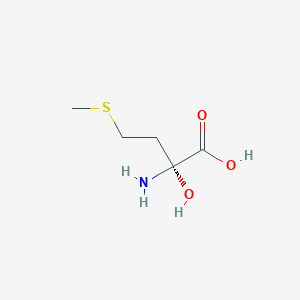
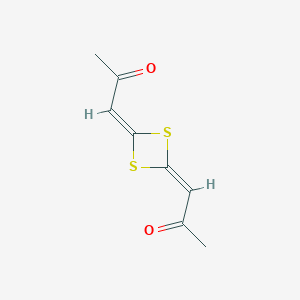
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
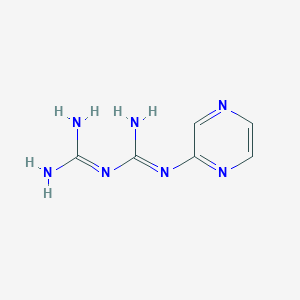
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)

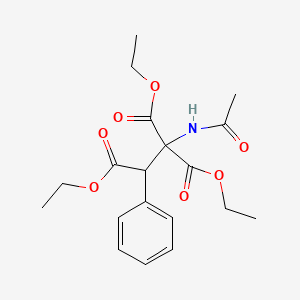
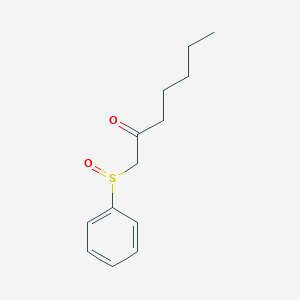
![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
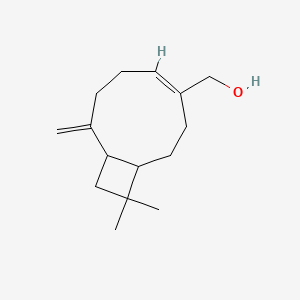
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)

